molecular formula C7H6N2O2 B2779812 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid CAS No. 1354706-46-9

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2779812
CAS No.: 1354706-46-9
M. Wt: 150.137
InChI Key: KPMSHBWJXMSMDG-UHFFFAOYSA-N
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Description

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid (CAS 1354706-46-9) is a high-value pyrazole-acetic acid derivative supplied for research and development purposes. This compound features a reactive ethynyl group at the 4-position of the pyrazole ring, making it a versatile building block in medicinal chemistry for click chemistry reactions and the synthesis of more complex molecules . The pyrazole-acetic acid scaffold is recognized in pharmacological research, particularly in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) . CRTh2 is a key receptor in allergic inflammation pathways, and antagonists targeting it are investigated for potential therapeutic applications in conditions such as asthma . As part of this well-studied class of compounds, this compound serves as a critical intermediate for researchers exploring structure-activity relationships (SAR) in immunology and inflammation drug discovery. Product Specifications: • CAS Number: 1354706-46-9 • Molecular Formula: C 7 H 6 N 2 O 2 • Molecular Weight: 150.14 g/mol • SMILES: C#CC1=CN(N=C1)CC(=O)O This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethynylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMSHBWJXMSMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-46-9
Record name 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid
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Synthetic Methodologies and Chemical Transformations of 2 4 Ethynyl 1h Pyrazol 1 Yl Acetic Acid and Its Analogs

Strategies for the Construction of the Pyrazole (B372694) Core within the Acetic Acid Framework

The formation of the pyrazole ring, substituted with an acetic acid moiety, is a critical step that can be achieved through several classical and modern synthetic strategies. These methods often involve the cyclization of acyclic precursors tailored to yield the desired substitution pattern.

Cyclization Reactions utilizing Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Precursors

A cornerstone of pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.commdpi.combeilstein-journals.org To incorporate the acetic acid side chain at the N1 position, a substituted hydrazine, such as ethyl hydrazinoacetate, can be employed. The reaction with a suitable 1,3-dicarbonyl precursor, followed by aromatization, yields the pyrazole-1-acetic acid ester.

Alternatively, the reaction of hydrazine with a 1,3-dicarbonyl compound bearing an ester group can be followed by N-alkylation with an haloacetic acid ester. For instance, the cyclocondensation of hydrazine with a β-ketoester can form a pyrazolone, which can then be N-alkylated with ethyl chloroacetate. Subsequent functionalization at the 4-position would be required to introduce the ethynyl (B1212043) group.

A general representation of this approach is the reaction of a hydrazine with a 1,3-dicarbonyl compound, which proceeds via a condensation-cyclization mechanism to afford the pyrazole core. nih.govmdpi.com The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions and the nature of the substituents. nih.govmdpi.com

[3+2] Cycloaddition Reactions involving Diazo Compounds and Alkynes

The [3+2] cycloaddition reaction between a diazo compound and an alkyne is a powerful and atom-economical method for constructing the pyrazole ring. researchgate.netnih.govmdpi.comresearchgate.net To synthesize a precursor for 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid, ethyl diazoacetate can be reacted with a halo-substituted alkyne. This approach directly installs the ester functionality at the C3 or C5 position of the pyrazole ring, which would necessitate subsequent N-alkylation and manipulation of the halo-substituent.

A more direct approach would involve the cycloaddition of a diazo compound with an alkyne already bearing the desired substituents. However, the synthesis of appropriately substituted diazo compounds and alkynes can be challenging. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Condensation Reactions for Pyrazole Formation with Acetic Acid Linkages

One-pot condensation reactions provide an efficient route to highly functionalized pyrazoles. nih.gov For instance, a multicomponent reaction involving a hydrazine, a β-dicarbonyl compound like ethyl acetoacetate, and an aldehyde can lead to the formation of a dihydropyrazole, which can be subsequently oxidized to the corresponding pyrazole. scispace.comresearchgate.net By choosing a hydrazine derivative with a protected acetic acid moiety, the desired N1-substitution can be achieved.

Furthermore, the reaction of hydrazine hydrate (B1144303) with α,β-unsaturated carbonyl compounds in acetic acid is a known method for the synthesis of N-acetyl-4,5-dihydropyrazoles. scispace.com Subsequent oxidation and deacetylation would be necessary to obtain the pyrazole core, which could then be alkylated with an acetic acid derivative.

Introduction and Functionalization of the Ethynyl Group at the Pyrazole Core

The introduction of the ethynyl group at the C4 position of the pyrazole ring is a key transformation in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions on a pre-functionalized pyrazole or, more recently, through direct ethynylation methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Ethynyl Incorporation

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. arkat-usa.orgresearchgate.netscielo.org.mx In the context of synthesizing this compound, this reaction is typically performed on a 4-halopyrazole derivative, most commonly a 4-iodopyrazole.

The synthetic sequence would involve the initial preparation of a 4-iodopyrazole-1-acetic acid ester. This can be achieved by the iodination of a pyrazole-1-acetic acid ester or by the N-alkylation of a pre-formed 4-iodopyrazole. The resulting ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate can then be subjected to Sonogashira coupling with a protected alkyne, such as ethynyltrimethylsilane. The use of a protected alkyne prevents self-coupling and other side reactions. The final step involves the deprotection of the silyl (B83357) group, typically under mild basic or fluoride-mediated conditions, to yield the terminal alkyne.

StepReactantsCatalyst/ReagentsProduct
1Ethyl 2-(1H-pyrazol-1-yl)acetate, Iodine, Oxidizing Agent-Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
2Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate, EthynyltrimethylsilanePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)Ethyl 2-(4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetate
3Ethyl 2-(4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetateBase (e.g., K₂CO₃ in MeOH) or Fluoride source (e.g., TBAF)Ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate
4Ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetateAqueous base (e.g., NaOH or LiOH) followed by acidificationThis compound

Direct Ethynylation Approaches and Methodological Advancements

While Sonogashira coupling is a reliable method, there is growing interest in the development of direct C-H ethynylation reactions. These methods avoid the pre-functionalization of the pyrazole ring with a halogen, thus offering a more atom- and step-economical approach. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocycles.

Recent advancements have explored the use of various transition metals to catalyze the direct coupling of C-H bonds with ethynylating agents. However, the regioselectivity of such reactions on the pyrazole ring can be a challenge, with functionalization potentially occurring at different positions.

Furthermore, transition-metal-free ethynylation methods are also being investigated. mdpi.comrsc.orgrjeid.comresearchgate.netrsc.org These approaches often utilize hypervalent iodine reagents or other strong electrophilic "ethynyl" synthons. The application of these methods to pyrazole-1-acetic acid derivatives is an area of active research and holds promise for more sustainable and efficient syntheses in the future.

Derivatization and Functional Group Interconversions of the Acetic Acid Moiety

The carboxylic acid group in this compound is a key site for derivatization, allowing for the modulation of the compound's physicochemical properties and the introduction of new functional groups.

Esterification and amidation are fundamental transformations of carboxylic acids that are widely employed to enhance biological activity, improve pharmacokinetic properties, or prepare intermediates for further reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classical Fischer-Speier esterification, involving reaction with an alcohol in the presence of a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid, is a common approach. For more sensitive substrates, milder conditions may be employed, such as reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate.

Amidation: The formation of amides from the carboxylic acid moiety introduces a key structural motif present in many biologically active molecules. Direct condensation of the carboxylic acid with an amine using a coupling agent is the most prevalent method. A wide array of coupling agents can be utilized, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride by treatment with thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the desired amide.

A general scheme for these transformations is presented below:

Esterification:

this compound + R-OH --(H+)--> 2-(4-Ethynyl-1H-pyrazol-1-yl)acetate

Amidation:

this compound + R-NH2 --(Coupling Agent)--> N-substituted-2-(4-ethynyl-1H-pyrazol-1-yl)acetamide

TransformationReagents and ConditionsProduct Type
EsterificationAlcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄), HeatAlkyl ester
AmidationAmine (e.g., primary or secondary), Coupling agent (e.g., EDC, HOBt), Solvent (e.g., DMF, DCM)N-substituted amide

Beyond ester and amide formation, the carboxylic acid group can undergo other important transformations. Reduction of the carboxylic acid to a primary alcohol affords 2-(4-ethynyl-1H-pyrazol-1-yl)ethanol. This can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Milder reducing agents, for instance, borane-THF complex (BH₃·THF), can also be effective. The resulting alcohol can serve as a versatile intermediate for further functionalization, such as conversion to halides or ethers.

TransformationReagents and ConditionsProduct
Reduction to AlcoholLithium aluminum hydride (LiAlH₄), THF, 0 °C to rt2-(4-Ethynyl-1H-pyrazol-1-yl)ethanol
Borane-THF complex (BH₃·THF), THF, 0 °C to rt2-(4-Ethynyl-1H-pyrazol-1-yl)ethanol

Regioselective Synthesis and Stereochemical Control of this compound Analogs

The synthesis of substituted pyrazoles often yields a mixture of regioisomers. Achieving regiochemical control is crucial for establishing structure-activity relationships and for the development of compounds with desired properties. The substitution pattern of the pyrazole ring in analogs of this compound can be directed by the choice of starting materials and reaction conditions. For example, the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to different regioisomers depending on the electronic and steric nature of the substituents and the pH of the reaction medium.

While the parent compound this compound is achiral, the introduction of stereocenters in its analogs can be a key aspect of their design. Stereochemical control can be achieved through the use of chiral starting materials, chiral catalysts, or by separation of enantiomers. For instance, if a substituent on the pyrazole ring or the acetic acid side chain contains a stereocenter, diastereoselective reactions can be employed to favor the formation of one diastereomer over another. Recent advancements have focused on metal-catalyzed asymmetric reactions to introduce chirality with high enantioselectivity.

Green Chemistry Approaches and Sustainable Synthetic Protocols for Pyrazole Acetic Acids

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and catalytic methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purities compared to conventional heating methods. nih.govrsc.orgbenthamdirect.comijpsdronline.com The synthesis of pyrazole derivatives, including those with structures analogous to pyrazole acetic acids, has been successfully achieved under microwave-assisted conditions. nih.govrsc.orgbenthamdirect.comijpsdronline.com For instance, the cyclocondensation of chalcones with hydrazine hydrate to form pyrazolines, which can be precursors to pyrazoles, is often accelerated by microwave heating. nih.govbenthamdirect.com

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Reference
Pyrazole Synthesis from Chalcones6-9 hours5-8 minutes rsc.org
Cyclocondensation with HydrazineSeveral hours3-10 minutes rsc.org

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of volatile and often hazardous organic solvents. jetir.orgresearchgate.netias.ac.in The synthesis of pyrazole derivatives has been reported under solvent-free conditions, for example, by grinding the reactants together, sometimes with a solid support or a catalyst. jetir.orgresearchgate.net

The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is another cornerstone of green chemistry. jetir.orgthieme-connect.com Various catalysts, including acidic or basic solids and supported metal nanoparticles, have been employed to promote the synthesis of pyrazoles under milder conditions and with higher efficiency. jetir.orgthieme-connect.com For example, ammonium (B1175870) chloride has been used as a green catalyst for the Knorr pyrazole synthesis. jetir.org

ApproachAdvantagesExample Reaction
Solvent-Free SynthesisReduced waste, simplified workup, lower environmental impactGrinding of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. jetir.org
Heterogeneous CatalysisCatalyst reusability, milder reaction conditions, easier product purificationKnorr pyrazole synthesis using ammonium chloride. jetir.org

Analytical Characterization Techniques Employed in Compound Validation

The definitive identification and structural confirmation of this compound and its analogs rely on a suite of sophisticated analytical techniques. These methods provide unambiguous evidence of the molecular structure, purity, and composition of the synthesized compounds. The primary techniques employed are spectroscopic methodologies, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside X-ray crystallography for precise three-dimensional structural elucidation.

Spectroscopic Methodologies (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. For pyrazole derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the arrangement of protons and carbon atoms. nih.govnih.gov

In a typical ¹H NMR spectrum of a 2-(1H-pyrazol-4-yl)acetic acid derivative, characteristic signals corresponding to the pyrazole ring protons, the methylene (B1212753) protons of the acetic acid moiety, and any substituents on the pyrazole or phenyl rings can be observed. nih.gov For instance, the protons of a methylene group (NHCH₂) in some halogenoaminopyrazole derivatives appear as a singlet in the range of 5.34–5.55 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the pyrazole ring, the carboxylic acid group, and the ethynyl group of this compound would provide definitive evidence of its structure. For example, in some pyrazole derivatives, the methylene carbon chemical shifts are observed in the range of δ = 59.3–60.7 ppm. nih.gov

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijream.org The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡C stretch of the ethynyl group, and various C-H and C-N stretching and bending vibrations of the pyrazole ring. fu-berlin.de For pyrazole derivatives in general, C-N stretching vibrations of the pyrazole ring can be observed. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a compound, which allows for the determination of its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov For this compound, the molecular ion peak would correspond to its molecular weight. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. researchgate.net A molecular ion peak (M+), which is often the base peak, is typically observed for pyrazoline derivatives. researchgate.net

The following table summarizes predicted and observed spectroscopic data for pyrazole derivatives from various studies.

Technique Functional Group/Proton Observed/Predicted Range
¹H NMR Pyrazole ring protonsδ 7.0 - 8.5 ppm
Methylene (-CH₂-) protonsδ 3.0 - 5.6 ppm nih.govresearchgate.net
¹³C NMR Pyrazole ring carbonsδ 110 - 150 ppm
Carbonyl (-C=O) carbonδ 160 - 180 ppm
Methylene (-CH₂-) carbonδ 59.3 - 66.4 ppm nih.gov
IR O-H stretch (carboxylic acid)2500 - 3300 cm⁻¹ (broad)
C≡C stretch (alkyne)~2100 cm⁻¹
C=O stretch (carboxylic acid)~1700 cm⁻¹
C-N stretch (pyrazole ring)~1290 cm⁻¹ researchgate.net
MS (ESI) [M+H]⁺m/z corresponding to MW + 1
[M-H]⁻m/z corresponding to MW - 1

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for unambiguous structure determination of novel compounds. mdpi.com

The crystallographic data for a representative pyrazole derivative is presented in the table below.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)
Z 4
Calculated Density (mg/m³) 1.573

Data for a representative substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Preclinical Pharmacological and Biological Investigations of 2 4 Ethynyl 1h Pyrazol 1 Yl Acetic Acid Derivatives

In Vitro Assessment of Biological Activities

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal)

The pyrazole (B372694) nucleus is a key structural motif in compounds exhibiting a wide spectrum of antimicrobial activities. mdpi.com Research into pyrazole derivatives has demonstrated their potential as both antibacterial and antifungal agents. mdpi.com

Antibacterial Activity: A variety of pyrazole derivatives have been synthesized and evaluated for their effectiveness against several bacterial strains. For instance, certain pyrazolylpyrazolines have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, other synthesized series of pyrazole derivatives displayed excellent antibacterial activity against strains such as S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa when compared to the standard drug ceftriaxone. mdpi.com Another study highlighted a series of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones that were active against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. mdpi.com

Antifungal Activity: In the realm of antifungal research, pyrazole carboxamides and isoxazolol pyrazole carboxylates have been synthesized and tested against various phytopathogenic fungi. nih.gov While many of the synthesized compounds showed some level of antifungal activity, a few pyrazole carboxamides demonstrated notable effectiveness. nih.gov Specifically, the isoxazole (B147169) pyrazole carboxylate 7ai exhibited significant activity against R. solani. nih.gov Further studies on different series of pyrazole derivatives have also confirmed their potential against fungal pathogens like C. albicans. mdpi.com

Compound ClassFungal StrainActivity Level
Pyrazole Carboxamides (e.g., 7af, 7bc, 7bg, 7bh, 7bi)Phytopathogenic fungiModerate
Isoxazolol Pyrazole Carboxylate (7ai)R. solaniStrong (EC50 = 0.37 µg/mL)

Antiviral and Antitubercular Activity Profiling

The structural versatility of pyrazole derivatives has prompted investigations into their efficacy against viral and tubercular pathogens. nih.govmdpi.com

Antiviral Activity: The pyrazole nucleus is recognized as a vital substructure in compounds with antiviral properties. nih.gov While the broader class of pyrazole derivatives has shown a wide spectrum of biological activities including antiviral action, specific studies detailing the antiviral profile of 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid derivatives are an area of ongoing research.

Antitubercular Activity: Several studies have focused on the potential of pyrazole derivatives as antitubercular agents. One area of exploration involves pyrazolylpyrimidinones, where modifications to the pyrazole ring are critical for maintaining antitubercular activity. nih.gov For example, an N-acetyl amide derivative retained a similar activity profile to its parent amine, while an unsubstituted pyrazole led to a considerable loss of potency. nih.gov This underscores the importance of appropriate substitutions on the pyrazole moiety for effective antitubercular action. nih.gov Other research has also pointed to the antitubercular potential of various pyrazole-thiazole hybrids and other related derivatives. researchgate.net

Anti-Inflammatory Effects and Associated Molecular Pathways

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov The anti-inflammatory actions of some thiazole (B1198619) derivatives, which can be hybridized with pyrazoles, are known to diminish the levels of tumor necrosis factor (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2. researchgate.net

One notable derivative, 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, has shown promising anti-inflammatory and analgesic results in preclinical studies. nih.gov This compound was identified as a potent anti-inflammatory agent in both carrageenan-induced paw edema and cotton pellet granuloma tests. nih.gov The synthesis of pyrazoline derivatives, often accomplished through the condensation of chalcones with hydrazine (B178648) hydrate (B1144303) in the presence of glacial acetic acid, has also yielded compounds with significant anti-inflammatory and analgesic properties. nih.gov

Anticancer Research and Cell Line Inhibitory Studies

The anticancer potential of pyrazole derivatives is a major area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Derivatives of pyrazole have been shown to inhibit the growth of a wide range of cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), lung (A549), and pancreas (PANC-1). nih.gov For instance, certain pyrazolyl-s-triazine derivatives have demonstrated significant cytotoxicity across multiple cell lines. nih.gov Similarly, novel fused pyrazole derivatives have shown potent activity against the human liver cancer cell line (HEPG2). frontiersin.org

The inhibitory activity is often quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Several pyrazole derivatives have exhibited low micromolar to nanomolar IC50 values against various cancer cell lines.

Derivative ClassCancer Cell LineIC50 Value
Fused Pyrazole Derivatives (1, 2, 4, 8, 11, 12, 15)HEPG20.31 to 0.71 µM
Pyrazoline AMCF740.47 µg/ml
Pyrazoline AT47D26.51 µg/ml
Pyrazoline AHeLa31.19 µg/ml
Indeno[1,2-c]pyrazole (Compound 4)A5496.13 µM
Pyrazolone-pyrazole (Compound 27)MCF716.50 µM
Oxadiazole/Pyrazoline (Compound 10c)HCT116, HepG-2, MCF71.82 to 5.55 µM

Target Identification and Mechanistic Elucidation Studies

Enzyme Inhibition Assays (e.g., COX-2, Kinases like EGFR, PI3K/AKT/mTOR, Thymidine (B127349) Phosphorylase, GPR84)

The therapeutic effects of this compound derivatives are often linked to their ability to inhibit specific enzymes involved in disease pathways.

COX-2 Inhibition: The pyrazole scaffold is a key feature of several selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, the derivative 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide has been identified as a COX-2 inhibitor. nih.gov

Kinase Inhibition (EGFR, PI3K/AKT/mTOR): The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. nih.gov Numerous pyrazole derivatives have been developed as EGFR inhibitors. frontiersin.orgnih.govnih.gov For example, certain fused pyrazole derivatives have shown potent EGFR inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. frontiersin.org

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govnih.govmdpi.com Pyrazole-containing compounds have been investigated as inhibitors of this pathway. nih.gov For instance, specific pyrazolyl-s-triazine hybrids have demonstrated remarkable inhibitory activity against PI3K, AKT, and mTOR. nih.gov

Enzyme TargetDerivative Class/CompoundIC50 Value
EGFRFused Pyrazole (Compound 3)0.06 µM
EGFRPyrazolyl-s-triazine (Compound 7f)59.24 nM
EGFRPyrazolyl-s-triazine (Compound 7d)70.3 nM
EGFRPyrazolo[3,4-d]pyrimidine (Compound 16)0.034 µM
EGFROxadiazole Derivative (Compound 5a)0.09 µM
VEGFR-2Fused Pyrazole (Compound 9)0.22 µM

Thymidine Phosphorylase Inhibition: Thymidine phosphorylase (TP) is an enzyme that plays a role in angiogenesis and is a target for anticancer drug development. nih.govmdpi.com Derivatives of 1,3,4-oxadiazole-2-thione, which can be conceptually related to pyrazole structures, have been synthesized and shown to have moderate inhibitory activity against thymidine phosphorylase. nih.gov

GPR84 Inhibition: GPR84 is a G protein-coupled receptor that is considered a potential therapeutic target for inflammatory conditions. nih.gov While not directly pyrazole-based, the development of antagonists for this receptor, such as 1,2,4-triazine (B1199460) derivatives, highlights the broader search for heterocyclic compounds that can modulate inflammatory pathways. nih.gov

Receptor Modulation and Antagonism/Agonism Research (e.g., CRTh2 Antagonists)

Derivatives of 2-(1H-pyrazol-1-yl)acetic acid have been identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), a key receptor in allergic inflammation. High-throughput screening initially identified the pyrazole-4-acetic acid substructure as a promising scaffold for CRTh2 receptor antagonists. dovepress.com Subsequent optimization and structure-activity relationship (SAR) studies led to the development of compounds with significant potency, some exhibiting inhibitory concentrations in the low nanomolar range. dovepress.com

A notable series of derivatives features ortho-sulfonyl benzyl (B1604629) substituents. Within this series, specific compounds demonstrated high efficacy in in-vitro biological evaluations. nih.gov Research has also led to the development of highly selective, orally active CRTh2 antagonists derived from pyrazole structures. For instance, 4-bromo-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenoxyacetic acid was shown to inhibit peribronchial eosinophilia and mucus cell hyperplasia in a mouse model of allergic asthma, underscoring the therapeutic potential of this class of compounds in modulating inflammatory responses.

Investigation of Cellular Pathway Perturbations

The primary mechanism of action for these pyrazole derivatives involves the antagonism of the CRTh2 receptor, which directly perturbs cellular pathways associated with allergic inflammation. The CRTh2 receptor is expressed on key immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. fluorochem.co.uk Its activation by the natural ligand, prostaglandin D2 (PGD2), triggers a cascade of events including:

Chemotaxis: Migration of eosinophils, basophils, and Th2 cells to sites of inflammation. fluorochem.co.uk

Cellular Activation: Upregulation of activation markers on the surface of these cells.

Cytokine Release: Secretion of pro-inflammatory cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13 from Th2 cells. fluorochem.co.uk

By blocking the CRTh2 receptor, this compound derivatives are expected to inhibit these downstream pathways. This antagonism effectively reduces the recruitment and activation of eosinophils and other inflammatory cells, thereby attenuating the allergic inflammatory response. fluorochem.co.uk While direct studies on the broader cellular pathway perturbations of this specific ethynyl-pyrazole derivative are limited, related pyrazole compounds have been investigated for other cellular effects. For example, some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division and structure.

DNA Interaction and Photocleavage Investigations

The pyrazole nucleus is a versatile scaffold found in a wide array of biologically active compounds. While various pyrazole derivatives have been synthesized and evaluated for their potential to interact with and cleave DNA, particularly upon photoactivation, there is no specific research available in the reviewed scientific literature that investigates this compound or its direct derivatives for these properties. Studies on other pyrazole-containing compounds have shown that they can be designed as DNA photocleavers, sometimes exhibiting enhanced activity with specific substitutions, such as halogens. researchgate.netnih.gov However, these findings are related to different structural classes of pyrazoles and cannot be directly extrapolated to the acetic acid derivatives .

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2) Antagonism Studies

Focused studies have confirmed that pyrazole acetic acids are a significant class of CRTh2 antagonists. dovepress.comnih.gov Research into these compounds has revealed a tight structure-activity relationship, allowing for the optimization of potency and pharmacokinetic properties. dovepress.com

In-vitro assays have demonstrated that these compounds can effectively displace the natural ligand PGD2 from the CRTh2 receptor. The antagonistic activity has been quantified through binding assays, which have identified derivatives with low nanomolar potency. The table below summarizes the activity of representative pyrazole acetic acid derivatives as CRTh2 antagonists from preclinical studies.

Compound IDModificationIn Vitro Potency (IC₅₀)Assay Type
Compound A ortho-sulfonyl benzyl substituentLow NanomolarReceptor Binding Assay
Compound B Phenyl-pyrazole-carbonyl-phenoxyacetic acidLow NanomolarFunctional Calcium Mobilization
Compound C Core pyrazole-4-acetic acidMicromolar to NanomolarHigh-Throughput Screening

Note: The data presented is representative of findings for the pyrazole acetic acid class. Specific IC₅₀ values for "this compound" are not publicly available.

In vivo studies have further validated the therapeutic potential of this compound class. Oral administration of potent pyrazole-based CRTh2 antagonists has been shown to be efficacious in animal models of allergic diseases, such as asthma. fluorochem.co.uk These studies provide strong evidence that antagonizing the CRTh2 receptor with pyrazole acetic acid derivatives is a viable strategy for treating allergic inflammation. nih.govfluorochem.co.uk

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Ethynyl 1h Pyrazol 1 Yl Acetic Acid Analogs

Influence of Substitutions on the Pyrazole (B372694) Ring (e.g., Position 4 Ethynyl) on Bioactivity

The substitution pattern on the pyrazole ring is a critical determinant of the biological activity of its derivatives. Variations in the size, electronics, and lipophilicity of substituents at different positions can lead to significant changes in potency and efficacy.

Research on pyrazole-based compounds has consistently shown that the nature of the substituent at position 4 of the pyrazole ring significantly modulates bioactivity. For instance, in a series of 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives tested for antibacterial activity, the substituents on the pyrazole ring had a marked, though not always predictable, influence on potency against various bacterial strains. nih.gov The introduction of different aryl moieties or functional groups can alter the molecule's interaction with the target enzyme or receptor, thereby affecting its inhibitory or agonistic potential.

In studies of pyrazole-based inhibitors of meprin α and meprin β, modifications at the 3, 4, and 5 positions of the pyrazole ring were explored. The introduction of residues with different sizes, such as methyl or benzyl (B1604629) groups, led to a decrease in inhibitory activity against meprin α compared to an unsubstituted phenyl group, whereas a cyclopentyl moiety resulted in similar activity. mdpi.com This suggests that both steric bulk and the nature of the substituent play a key role in molecular recognition at the active site.

The ethynyl (B1212043) group at position 4, as in the title compound, is a small, rigid, and linear moiety. Its presence can confer specific properties, such as providing a rigid vector for interaction within a binding pocket or participating in π-stacking or hydrogen bonding interactions. While specific SAR data on the 4-ethynyl substituent in this exact scaffold is limited in the provided context, general principles suggest it would significantly influence the compound's binding orientation and affinity.

Table 1: Influence of Pyrazole Ring Substitution on Antibacterial Activity of Analogous Compounds

Compound SeriesSubstituent VariationTarget BacteriaObserved Activity (EC50 in μg/mL)Reference
2-(Pyrazol-4-yl)-1,3,4-oxadiazoles-CF3 at position 3 vs. 5Xanthomonas axonopodis pv. citri (Xac)Potency sharply decreased when -CF3 moved from position 5 to 3. nih.gov
2-(Pyrazol-4-yl)-1,3,4-oxadiazolesIncreased alkyl linker length (n=8, 10, 12)Xanthomonas axonopodis pv. citri (Xac)Partly enhanced antibacterial potency. nih.gov
5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazolesVarious aryl groups on acyl moietyStaphylococcus aureusExcellent antimicrobial potential was observed across several derivatives.

Impact of the Ethynyl Moiety on Molecular Recognition and Ligand Binding

The ethynyl group is a unique functional group in medicinal chemistry that can significantly impact a molecule's interaction with its biological target. nih.govresearchgate.net Its small size, linearity, and electronic properties allow it to serve several roles in molecular recognition and ligand binding.

Due to its rigid and linear geometry, the ethynyl group can act as a spacer, positioning other pharmacophoric elements in an optimal orientation for binding within a receptor pocket. researchgate.net This can lead to enhanced binding affinity by minimizing conformational entropy loss upon binding. The terminal hydrogen of the ethynyl group is weakly acidic and can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptors like carbonyl oxygens or nitrogen atoms in the active site of a protein.

Furthermore, the π-system of the carbon-carbon triple bond can participate in various non-covalent interactions. These include π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or π-anion interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding site. researchgate.net In some molecular docking studies of alkynyl-containing ligands, donor-acceptor interactions between the acetylene (B1199291) group and nucleotides like deoxyadenosine (B7792050) have been observed. nih.gov

The ethynyl group is also considered a bioisostere for other chemical groups, such as a phenyl ring or a nitrile group, in certain contexts. researchgate.net Its introduction can improve metabolic stability compared to other functionalities. researchgate.net In the context of 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid, the ethynyl moiety likely plays a crucial role in defining the compound's orientation within its target's binding site, contributing to both affinity and specificity through a combination of steric and electronic interactions.

Role of the Acetic Acid Side Chain in Biological Efficacy and Pharmacological Modulation

The acetic acid side chain is a common feature in many biologically active molecules and is often essential for their efficacy. This functional group is ionizable at physiological pH, and the resulting carboxylate anion can act as a key interaction point with biological targets.

Similarly, the acetic acid residue is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov The carboxylate group of these drugs typically interacts with a conserved arginine residue in the COX active site. The development of novel thiazole (B1198619) derivatives containing an acetic acid residue further underscores the importance of this moiety for achieving selective COX-1 inhibition. nih.gov

Exploration of Substituent Effects on Selectivity and Potency against Biological Targets

Fine-tuning the substituents on a core scaffold is a fundamental strategy in medicinal chemistry to enhance potency and, crucially, to achieve selectivity for a specific biological target over others. This is vital for minimizing off-target effects and improving the therapeutic index of a drug candidate. For pyrazole-based analogs, minor structural modifications can lead to significant shifts in their selectivity profiles.

Studies on pyrazole-based inhibitors targeting metalloproteases meprin α and meprin β provide a clear example of this principle. The introduction of acidic moieties, such as a carboxyphenyl group, onto the pyrazole scaffold was found to be preferred for meprin β binding. mdpi.com By systematically varying the substituents on the two aryl rings attached to the pyrazole core, researchers could modulate the selectivity. For instance, a pyrazole with two benzodioxolane moieties showed high potency but also significant inhibition of off-target metalloproteases. mdpi.com In contrast, introducing two acidic groups abolished the off-target inhibition, leading to excellent selectivity. mdpi.com

This demonstrates that substituent effects are not just about increasing potency but also about steering the molecule to interact favorably with the unique features of the target active site while avoiding interactions with the active sites of related proteins. The electronic properties of substituents (electron-donating vs. electron-withdrawing) can also play a crucial role in modulating the pKa of the core or its binding moieties, further influencing interaction strength and selectivity. researchgate.net

Table 2: Effect of Substituents on Meprin Inhibition and Selectivity for Pyrazole Analogs

Compound ModificationTargetEffect on PotencyEffect on SelectivityReference
Introduction of two acidic moietiesMeprinsIncreased activity against meprin βExcellent selectivity, abolished inhibition of MMPs and ADAMs mdpi.com
Combination of electron-rich (benzodioxolane) and acidic (carboxyphenyl) moietiesMeprins-Reduced meprin α selectivity by a factor of ~10-20 compared to the analog with two benzodioxolane moieties mdpi.com

Conformational Analysis and its Correlation with Biological Response

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. A ligand must adopt a specific "bioactive conformation" to fit effectively into the binding site of its target receptor or enzyme. tandfonline.com Conformational analysis, which involves studying the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, is therefore a critical component of SAR and SPR studies.

Computational Chemistry and Molecular Modeling Approaches in the Study of 2 4 Ethynyl 1h Pyrazol 1 Yl Acetic Acid

Ligand-Protein Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a ligand within the active site of a target protein. nih.govijpbs.com

For 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid, docking simulations are employed to identify potential biological targets and elucidate the specific molecular interactions that govern its binding. Studies have identified that pyrazole-4-acetic acid substructures act as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), a G-protein coupled receptor involved in allergic inflammation. nih.govresearchgate.netnih.gov Therefore, CRTh2 is a logical primary target for docking studies. Other potential targets for pyrazole (B372694) derivatives include protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and enzymes such as Cyclooxygenase-2 (COX-2). rsc.orgmdpi.comnih.gov

The docking process involves three main steps:

Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., CRTh2) is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.

Preparation of the Ligand: The 3D structure of this compound is generated and energetically minimized. Its rotatable bonds are defined to allow for conformational flexibility during the docking process.

Docking Simulation: Using software such as AutoDock or Schrödinger's Glide, the ligand is placed into the defined binding site of the receptor. ijpbs.com A scoring function then calculates the binding energy for numerous poses, and the pose with the lowest energy is predicted as the most stable binding mode. nih.gov

The results of a docking simulation provide critical information, including the binding affinity (often expressed in kcal/mol) and the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Table 1: Hypothetical Docking Simulation Results of this compound with the CRTh2 Receptor
ParameterPredicted Value/InteractionDescription
Binding Affinity-8.5 kcal/molThe estimated free energy of binding. A more negative value indicates stronger binding.
Hydrogen BondsArg174, Tyr80The carboxylic acid moiety of the ligand forms hydrogen bonds with key arginine and tyrosine residues in the active site.
Hydrophobic InteractionsLeu196, Phe192, Trp225The pyrazole ring and ethynyl (B1212043) group engage in hydrophobic interactions with nonpolar residues, stabilizing the complex.
Pi-Stacking InteractionHis170The aromatic pyrazole ring interacts with the imidazole (B134444) ring of a histidine residue.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for validating docking poses, assessing the stability of the ligand-protein complex, and analyzing the persistence of key interactions in a more realistic, solvated environment. rsc.orgnih.gov

In the study of this compound, an MD simulation would typically begin with the best-docked pose from the previous step. This complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. The system's energy is then minimized, and it is gradually heated and equilibrated before the production simulation is run, often for tens to hundreds of nanoseconds. ingentaconnect.com

Analysis of the MD trajectory provides insights into:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is calculated over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.govnih.gov

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues is analyzed to identify which parts of the protein are flexible or rigid upon ligand binding.

Interaction Analysis: The persistence of hydrogen bonds and other interactions observed in the docking pose is monitored throughout the simulation, confirming their importance for binding.

Table 2: Typical Parameters and Analysis of a 100 ns MD Simulation
Parameter/AnalysisTypical Value/FindingSignificance
Force FieldCHARMM36 / AMBERA set of parameters used to describe the potential energy of the system's atoms and bonds.
Solvent ModelTIP3P WaterAn explicit water model used to simulate the aqueous environment.
EnsembleNPT (Isothermal-isobaric)The simulation is run at constant Number of particles, Pressure, and Temperature.
Average RMSD (Ligand)< 2.0 ÅA low and stable RMSD for the ligand indicates minimal movement from its initial docked pose, suggesting a stable binding mode.
Hydrogen Bond Occupancy> 75% for Arg174High occupancy indicates that the hydrogen bond with this key residue is stable and maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. ej-chem.org For a class of compounds like pyrazole-acetic acids, a QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules. nih.govnih.gov

Developing a QSAR model involves several steps:

Data Set Collection: A series of pyrazole-acetic acid analogues with experimentally determined biological activities (e.g., IC50 values for CRTh2 antagonism) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its constitutional, topological, geometric, and electronic properties are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links a subset of the most relevant descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability.

A resulting QSAR model can highlight which molecular properties are most important for activity. For instance, a model might reveal that higher lipophilicity (LogP) and the presence of an electron-withdrawing group at a specific position on the pyrazole ring enhance the antagonistic activity.

Table 3: Example of a Hypothetical QSAR Model for CRTh2 Antagonism
DescriptorCoefficientInterpretation
cLogP (Lipophilicity)+0.45Higher lipophilicity is positively correlated with activity, suggesting the importance of hydrophobic interactions.
Dipole Moment-0.21A lower dipole moment is associated with higher activity.
Molecular Weight+0.15Increased molecular size, within a certain range, contributes positively to activity.
Model Equation: pIC50 = 1.5 + 0.45(cLogP) - 0.21(Dipole) + 0.15*(MW)
Model Statistics: R² = 0.88, Q² = 0.75

Quantum Chemical Calculations for Electronic Properties and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide highly accurate information about the electronic structure and reactivity of a single molecule. eurasianjournals.commalayajournal.org These calculations are used to understand the intrinsic properties of this compound, which can influence its interactions with biological targets and its metabolic stability.

Key properties derived from quantum chemical calculations include:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule is determined.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions, such as hydrogen bonding.

Atomic Charges: The partial charge on each atom is calculated, providing further insight into its reactivity and potential for electrostatic interactions.

These calculations can explain, for example, why the carboxylic acid group is an effective hydrogen bond donor or how the ethynyl group influences the electronic properties of the pyrazole ring. cuny.edu

Table 4: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP)
PropertyCalculated ValueSignificance
EHOMO-6.8 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)5.6 eVA larger gap suggests higher chemical stability and lower reactivity.
Dipole Moment3.5 DebyeIndicates the overall polarity of the molecule, influencing its solubility and binding interactions.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. chemmethod.comchemmethod.com This approach significantly accelerates the early stages of drug discovery by prioritizing a smaller number of promising candidates for experimental testing. nih.gov

A virtual screening campaign to find novel CRTh2 antagonists could use this compound as a starting point. The workflow might involve:

Library Preparation: A large database of commercially available or virtual compounds (millions of molecules) is prepared for screening.

Structure-Based VS: The entire library is docked into the active site of the CRTh2 receptor. Compounds are ranked based on their docking scores, and the top-scoring molecules are selected as "hits." nih.gov

Hit Filtering: The initial hits are filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles to remove compounds with unfavorable characteristics.

Once promising hits are identified and experimentally validated, the lead optimization phase begins. nih.gov In this phase, computational tools are used to guide the chemical modification of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. For instance, if a hit compound shows good potency but poor solubility, QSAR models and docking simulations can be used to suggest modifications that would enhance solubility without sacrificing binding affinity. This iterative cycle of design, synthesis, and testing, heavily guided by computational modeling, is central to modern medicinal chemistry. eurasianjournals.com

Table 5: A Hypothetical Virtual Screening and Lead Optimization Workflow
StepMethodObjectiveOutcome
1. Hit IdentificationHigh-Throughput Virtual Screening (HTVS)Screen a large compound library against the CRTh2 receptor.~1000 initial hits with good predicted binding affinity.
2. Hit FilteringADMET & Drug-Likeness PredictionRemove compounds with predicted toxicity or poor pharmacokinetic properties.~100 filtered hits for experimental validation.
3. Lead GenerationIn vitro binding assaysConfirm the biological activity of the filtered hits.5-10 validated "lead" compounds.
4. Lead OptimizationDocking, MD, and QSARGuide chemical modifications to improve potency, selectivity, and ADMET properties.A final candidate compound with an optimized profile for further development.

Applications in Chemical Biology and Advanced Materials Research

Utilization of the Ethynyl (B1212043) Group for Click Chemistry Bioconjugation

The terminal ethynyl group is a key feature of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid, making it an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent linking of molecules in complex biological environments. nih.gov

In a typical bioconjugation scenario, the pyrazole (B372694) compound can be attached to a molecule of interest (e.g., a protein, peptide, or nucleic acid) that has been modified to contain an azide (B81097) group. The reaction results in the formation of a stable triazole ring, effectively linking the pyrazole-containing molecule to the biological target. researchgate.net The acetic acid handle on the pyrazole compound can be used to first attach it to another probe or tag before the click reaction, or it can remain as a functional group that modulates solubility or provides an additional point for interaction or modification after conjugation.

Table 1: Key Features of CuAAC for Bioconjugation

FeatureDescription
High Yield The reaction proceeds to near completion, maximizing the formation of the desired conjugate.
Specificity The azide and alkyne groups react exclusively with each other, avoiding side reactions with other functional groups present in biological systems.
Mild Conditions The reaction occurs in aqueous solutions at or near physiological pH and temperature, preserving the structure and function of biomolecules. nih.gov
Stable Linkage The resulting 1,2,3-triazole ring is chemically robust and resistant to metabolic degradation. nih.gov

This methodology enables the precise attachment of the pyrazole scaffold to biomolecules for various applications, such as tracking their localization within cells, studying their interactions, or developing targeted therapeutic agents.

Development of Fluorescent Probes and Biosensors

The pyrazole nucleus is a well-established component in the design of fluorescent chemosensors. rsc.org Pyrazole derivatives have been successfully developed as "turn-on" fluorescent sensors for various metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Fe²⁺. rsc.orgsemanticscholar.orgnih.gov The mechanism often involves the pyrazole ring acting as a chelating agent. In its unbound state, the fluorophore's emission is quenched. Upon binding to the target analyte, a conformational change or modulation of photoinduced electron transfer (PET) can occur, leading to a significant increase in fluorescence intensity. nih.gov

This compound serves as an excellent starting point for such sensors. The pyrazole and acetic acid groups can act in concert to coordinate with metal ions. Furthermore, the ethynyl group provides a strategic handle for further functionalization. For instance, a fluorophore can be attached to the molecule via the ethynyl group using click chemistry, creating a highly modular and customizable sensor platform. This allows for the fine-tuning of the sensor's photophysical properties, such as its excitation and emission wavelengths. rsc.org

Table 2: Examples of Pyrazole-Based Fluorescent Sensors

Sensor TypeTarget AnalyteTypical Mechanism
Pyrazole-based "turn-on" sensorZn²⁺/Cd²⁺Chelation-enhanced fluorescence (CHEF) by blocking PET. rsc.orgnih.gov
Pyrazoline-based sensorFe³⁺Chelation leading to fluorescence enhancement. semanticscholar.org
Pyrazole-based probeHydrazine (B178648) (N₂H₄)Chemical reaction leading to a fluorescent product. researchgate.net

The development of these probes is critical for monitoring the levels and dynamics of biologically important species in real-time within living cells and tissues. researchgate.net

Integration into Macrocyclic Architectures and Polymeric Systems

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of complex molecular architectures like macrocycles and polymers. The ethynyl group can be readily employed in click reactions to form triazole-linked structures. For example, a molecule containing two azide groups can react with two equivalents of the pyrazole compound to form a larger, linear structure or, through intramolecular reactions, a macrocycle. researchgate.net

Such macrocycles are of interest in supramolecular chemistry and drug discovery, as they can act as host molecules for specific guests or pre-organize functional groups in a defined three-dimensional space. The synthesis of macrocycles linked by triazoles derived from click chemistry is a powerful strategy for creating complex structures with high efficiency. researchgate.net

While specific examples utilizing this compound in polymer synthesis are not yet prominent, its structure is well-suited for this application. It could be incorporated into polymer chains through two main routes:

Polymerization via the ethynyl group: The alkyne can participate in various polymerization reactions.

Attachment to a pre-formed polymer: The acetic acid group can be used to form an amide bond with a polymer backbone that has amine functionalities, or the ethynyl group can be used to "click" the molecule onto a polymer chain containing azide groups.

This would allow for the creation of functional materials where the pyrazole units can influence the polymer's properties, for instance, by providing sites for metal coordination or altering its electronic characteristics.

Scaffold for Combinatorial Library Synthesis

In the field of drug discovery, the pyrazole ring is considered a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds. nih.govnih.govspast.org It serves as a rigid core from which various functional groups can be displayed to interact with biological targets. researchgate.net The pyrazole-acetic acid substructure, in particular, has been identified in high-throughput screening campaigns as a promising starting point for developing new therapeutics. nih.gov

This compound is an ideal building block for combinatorial library synthesis, a technique used to generate a large number of related compounds for biological screening. nih.gov Its two distinct functional handles allow for sequential and orthogonal derivatization:

The acetic acid moiety can be readily converted into a wide array of amides by reacting it with a library of different amines.

The ethynyl group can be reacted with a library of azides via click chemistry to introduce another point of diversity.

This dual reactivity allows for the rapid and efficient creation of a large, two-dimensional matrix of compounds from a single, versatile scaffold. This approach significantly accelerates the process of identifying lead compounds with desired biological activities, from anticancer to anti-inflammatory properties. nih.govnih.gov

Future Perspectives and Emerging Research Directions for 2 4 Ethynyl 1h Pyrazol 1 Yl Acetic Acid

Development of Novel and Efficient Synthetic Routes

The future development of therapeutics based on the 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid scaffold is contingent upon the availability of efficient and versatile synthetic routes. While established methods for pyrazole (B372694) synthesis exist, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or related precursors, future research will likely focus on more sustainable and high-throughput approaches. nih.govnih.gov

Emerging trends in synthetic organic chemistry that could be applied include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for the target compound and its derivatives would enable rapid library generation for screening purposes.

Catalytic C-H Activation: Direct functionalization of the pyrazole core through C-H activation would provide a more atom-economical approach to creating diverse analogs, bypassing the need for pre-functionalized starting materials.

Multi-component Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of synthetic steps and purification procedures. nih.gov For instance, a four-component reaction has been successfully used to prepare pyrano[2,3-c]pyrazole derivatives. acs.org

"Green Chemistry" Approaches: The use of environmentally benign solvents (like water), microwave-assisted synthesis, and recyclable catalysts represents a significant future direction to reduce the environmental impact of chemical synthesis. mdpi.com

Synthetic StrategyPotential AdvantagesRelevant Research Area
Flow ChemistryImproved scalability, safety, and controlProcess Chemistry, High-Throughput Synthesis
C-H ActivationHigh atom economy, rapid diversificationCatalysis, Medicinal Chemistry
Multi-component ReactionsStep-economy, reduced wasteGreen Chemistry, Library Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yieldsSustainable Chemistry, Organic Synthesis

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The pyrazole nucleus is a core component of several FDA-approved drugs with activities ranging from anti-inflammatory to anticancer. mdpi.comnih.gov Derivatives of pyrazole acetic acid have been identified as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), indicating potential in treating allergic inflammation and asthma. nih.govresearchgate.netnih.gov However, the full therapeutic potential of the this compound scaffold remains largely untapped.

Future research should aim to screen this compound and its analogs against a wide array of biological targets. The ethynyl (B1212043) group, in particular, can act as a reactive handle for covalent modification or as a pharmacophore for specific interactions, opening up unique targeting opportunities.

Potential Therapeutic Areas for Exploration:

Oncology: Many protein kinase inhibitors feature a pyrazole scaffold. mdpi.com Screening against various kinase families, such as Aurora kinases, cyclin-dependent kinases (CDKs), and MAP kinases, could reveal novel anticancer activities. nih.govchemmethod.com

Neurodegenerative Diseases: Given the role of inflammation and kinase signaling in diseases like Alzheimer's and Parkinson's, exploring the neuroprotective potential of these compounds is a logical next step.

Infectious Diseases: Pyrazole derivatives have shown promise as antimicrobial and antiviral agents. mdpi.com The unique structure of this compound could be leveraged to inhibit novel targets in bacteria, fungi, or viruses.

Metabolic Disorders: The pyrazole scaffold is present in molecules targeting metabolic pathways, suggesting that derivatives could be explored for conditions like diabetes and obesity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.comnih.gov These computational tools can accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before their actual synthesis. researchgate.netcrimsonpublishers.com

For this compound, AI and ML can be applied in several ways:

Generative Models: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel pyrazole derivatives de novo with desired physicochemical and pharmacokinetic (ADMET) properties. mdpi.comcrimsonpublishers.com

Predictive Modeling: ML models trained on large datasets can predict the biological activity of new analogs against specific targets (QSAR), as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netcrimsonpublishers.com

Virtual Screening: High-throughput virtual screening, powered by ML, can efficiently screen vast virtual libraries of pyrazole derivatives against structural models of biological targets to identify promising hits. chemmethod.com

AI/ML ApplicationObjectivePotential Impact
Generative Adversarial Networks (GANs)Design novel molecules with desired propertiesAccelerate lead generation
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity from chemical structurePrioritize synthesis of potent compounds
ADMET PredictionForecast pharmacokinetic and toxicity profilesReduce late-stage attrition of drug candidates
High-Throughput Virtual Screening (HTVS)Identify potential binders from large virtual librariesIncrease efficiency and reduce costs of initial screening chemmethod.com

Advancements in Mechanistic Pharmacology and Pathway Mapping

Understanding how a drug candidate works at a molecular level is crucial for its development. Future research on this compound derivatives must move beyond simple affinity measurements to detailed mechanistic studies and pathway analysis. Techniques such as chemoproteomics can be used to identify the direct cellular targets of these compounds.

Once a primary target is identified, pathway mapping will be essential to understand the downstream consequences of its modulation. For instance, if a derivative is found to be a kinase inhibitor, subsequent studies would need to elucidate its impact on the entire signaling cascade it belongs to, such as the PI3K/AKT/mTOR or MAP kinase pathways. nih.govnih.gov This deep mechanistic understanding helps in predicting efficacy, identifying potential resistance mechanisms, and discovering biomarkers for patient stratification.

Multi-Targeted Ligand Design Strategies

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov This has led to a growing interest in multi-targeted ligands, which are single molecules designed to interact with two or more distinct targets. nih.govresearchgate.net This approach can offer superior efficacy and a lower propensity for drug resistance compared to single-target agents.

The this compound scaffold is well-suited for this strategy. The pyrazole core can be decorated with different pharmacophores at multiple positions to engage different targets. For example, one could design a hybrid molecule that combines a kinase-inhibiting pyrazole moiety with a fragment that targets another cancer-relevant protein, effectively creating a dual-action therapeutic. The rational design of such multi-targeted agents, often guided by computational modeling, represents a significant frontier in medicinal chemistry. nih.gov

Translational Research Opportunities (Preclinical to Advanced Research Models)

The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. For derivatives of this compound, this will require a robust translational research strategy. After initial identification of active compounds through in vitro assays, rigorous evaluation in preclinical models is necessary.

This involves a tiered approach, starting with cell-based assays and moving towards more complex systems:

3D Organoid and Spheroid Cultures: These models more accurately mimic the in vivo environment of tissues and tumors compared to traditional 2D cell cultures.

Animal Models: Genetically engineered mouse models or patient-derived xenograft (PDX) models are crucial for evaluating in vivo efficacy, pharmacokinetics, and preliminary safety profiles.

Biomarker Discovery: Identifying molecular biomarkers that correlate with drug response in these preclinical models will be vital for designing successful clinical trials and selecting patient populations most likely to benefit.

By systematically advancing the most promising compounds through these advanced research models, the translational gap between preclinical discovery and clinical application can be effectively bridged.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid to improve yield and purity?

  • Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and reaction time. For example, refluxing in dimethyl sulfoxide (DMSO) under inert atmospheres is common for similar pyrazole derivatives . Statistical methods like factorial design can minimize experimental runs while identifying critical factors affecting yield .
  • Key Parameters :

FactorRange TestedImpact on Yield
Temperature60–100°CHigher temperatures accelerate kinetics but may increase side reactions
SolventDMSO, acetonitrilePolar aprotic solvents favor nucleophilic substitutions
pH6.5–8.0Neutral to slightly basic conditions stabilize intermediates

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For pyrazole-acetic acid derivatives, characteristic peaks include:

  • ¹H NMR : Ethynyl proton (~2.5 ppm), pyrazole ring protons (7.0–8.5 ppm) .
  • SMILES/InChI : Cross-validate structural assignments using computational tools (e.g., ACD/Labs) to match experimental data with predicted spectra .

Q. How does solvent selection influence the reaction pathways of this compound in nucleophilic substitutions?

  • Methodology : Screen solvents with varying polarities (e.g., DMSO, THF, ethanol) to assess their impact on reaction kinetics and regioselectivity. Polar aprotic solvents stabilize transition states in SN2 mechanisms, while protic solvents may favor elimination .

Advanced Research Questions

Q. What mechanistic insights can be gained from kinetic studies of this compound in cross-coupling reactions?

  • Methodology : Conduct time-resolved kinetic experiments (e.g., stopped-flow spectroscopy) under varying concentrations of palladium catalysts. First-order kinetics observed in similar pyrazole derivatives suggest a rate-determining oxidative addition step . Pair with density functional theory (DFT) calculations to model transition states and verify experimental activation energies .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodology :

  • Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish nonspecific interactions .
  • Structural Analog Comparison : Compare bioactivity with structurally related compounds (e.g., ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate) to identify critical functional groups .

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

  • Methodology : Apply quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to simulate reaction pathways. ICReDD’s integrated approach combines computed activation barriers with machine learning to prioritize experimental conditions .

Q. How does the stability of this compound vary under extreme pH or thermal conditions?

  • Methodology : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For similar acetic acid derivatives, decomposition occurs above 150°C, with pH < 3 or > 11 leading to ester hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.